N-(1-methyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(1-methyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the diverse biological and clinical applications of indole derivatives .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they can cause various molecular and cellular effects .
Action Environment
Like all compounds, its action is likely to be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
The synthesis of N-(1-methyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-(1-methyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Scientific Research Applications
Comparison with Similar Compounds
N-(1-methyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Tryptophan: An essential amino acid and precursor to serotonin.
What sets this compound apart is its unique combination of the indole core with the benzo[d][1,3]dioxole moiety, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-19-13-4-3-12(6-11(13)8-16(19)20)18-17(21)10-2-5-14-15(7-10)23-9-22-14/h2-7H,8-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIUSHIAJIWTGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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